molecular formula C9H10BrNO3 B2476151 (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime CAS No. 1824882-25-8

(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime

Cat. No.: B2476151
CAS No.: 1824882-25-8
M. Wt: 260.087
InChI Key: JJSLKCCDMFPHNQ-VZUCSPMQSA-N
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Description

Oxime esters, such as “(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Synthesis Analysis

Oxime esters can be synthesized using a visible-light-mediated three-component reaction . Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters are used as substrates in this three-component reaction, and eosin Y is used as a crucial photocatalyst for the reaction . This methodology will be a promising approach to synthesize useful oxime esters in a single step .


Molecular Structure Analysis

Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol−1 in comparison with the normal σ C–X (X = C, N, O) bonds .


Chemical Reactions Analysis

Oxime esters have been found to be useful in various chemical reactions. They are used as internal oxidants and precursors in cyclization reactions . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .


Physical and Chemical Properties Analysis

Oxime esters have about 3 characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones .

Scientific Research Applications

Crystal Structures and Interactions

(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime and its derivatives have been studied for their crystal structures and intermolecular interactions. For instance, Gomes et al. (2018) investigated the crystal structures of four methoxybenzaldehyde oxime derivatives, analyzing their hydrogen-bonding patterns and conformations (Gomes et al., 2018). Similarly, the structural and electronic properties, as well as the linear and nonlinear optical responses of 2,3-dimethoxybenzaldehyde and its bromine-substituted derivatives, were studied by Aguiar et al. (2022), emphasizing the impact of bromine substitution on these properties (Aguiar et al., 2022).

Synthesis and Molecular Modeling

The synthesis and molecular modeling of bromo-dimethoxybenzaldehydes have been explored, providing insights into their molecular structure and packaging. Borges et al. (2022) discussed the synthesis of compounds like 6-bromo-2,3-dimethoxybenzaldehyde and their characterization using X-ray diffraction and Hirshfeld surface analysis (Borges et al., 2022).

Schiff Base Compounds

Schiff base compounds derived from this compound have been synthesized and analyzed. Fejfarová et al. (2010) prepared a Schiff base compound by the condensation of 2,3-dimethoxybenzaldehyde with 4-bromoaniline, studying its crystal structure and weak intermolecular bonds (Fejfarová et al., 2010).

Application in Photoreactive Compounds

The compound has also been used in the synthesis of photochemically reactive molecules. Ntsimango et al. (2021) described the synthesis of phenanthridines via a photochemically-mediated cyclization, utilizing biphenyl-2-carbaldehyde O-acetyl oximes, which are related to dimethoxybenzaldehyde oximes (Ntsimango et al., 2021).

Organic Synthesis and Drug Discovery

In drug discovery and organic synthesis, derivatives of this compound have been synthesized and studied. Li et al. (2012) synthesized an intermediate compound for drug discovery by reacting 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde (Li et al., 2012).

Mechanism of Action

The mechanism of action of oxime esters involves the N–O bond cleavage involved in organic transformation . The N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .

Future Directions

Several new developments using oximes are being reviewed along with their advantages and disadvantages . These developments could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

Properties

IUPAC Name

(NE)-N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)4-9(14-2)7(8)5-11-12/h3-5,12H,1-2H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSLKCCDMFPHNQ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=NO)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1/C=N/O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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